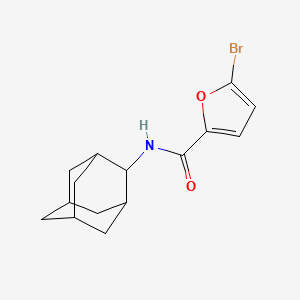![molecular formula C14H12ClN3S B5704693 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction of 4-chloroaniline with 2-thiophenecarboxaldehyde, which leads to the formation of 2-(4-chlorophenyl)thiophene-3-carbaldehyde. Further details about the synthesis process can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine are complex and involve multiple steps . These reactions include acylation, cyclization, and reductive amination . More detailed information about these reactions can be found in the referenced papers .Applications De Recherche Scientifique
Antiproliferative Activity
Pyrimido[4,5-d]pyrimidines exhibit antiproliferative effects, making them promising candidates for cancer research. Researchers have investigated their potential as inhibitors of cell growth and division, particularly in cancer cell lines .
Antioxidant Properties
These compounds also demonstrate antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The thieno[2,3-d]pyrimidine moiety in our compound contributes to its antioxidant potential .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases. Pyrimido[4,5-d]pyrimidines have been studied for their anti-inflammatory properties. Modulating inflammatory pathways could lead to therapeutic interventions for conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .
Hepatoprotective Activity
Researchers have explored the hepatoprotective effects of these compounds. Hepatoprotective agents help safeguard liver function and prevent damage caused by toxins, infections, or metabolic disorders .
Antimicrobial Potential
Pyrimido[4,5-d]pyrimidines exhibit antimicrobial activity against bacteria and fungi. Investigating their efficacy against specific pathogens could lead to novel antimicrobial agents .
Inhibition of Enzymes
These compounds act as inhibitors of enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase. Targeting these enzymes could have therapeutic implications in various diseases .
Mécanisme D'action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to their active sites, thereby preventing their normal function . This interaction can lead to changes in cellular signaling pathways, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others . The inhibition of these pathways can lead to downstream effects such as cell cycle arrest, apoptosis, and reduced cell proliferation.
Pharmacokinetics
One study suggests that similar compounds have a degree of lipophilicity that allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-18(2)13-12-11(7-19-14(12)17-8-16-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPJELFNUCXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)


![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)


![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)